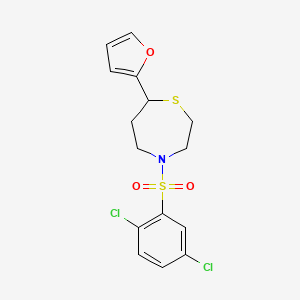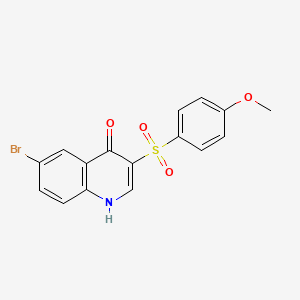
(R)-3-(1-Hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(1-Hydroxyethyl)phenol is an organic compound with the molecular formula C8H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenol group (a hydroxyl group attached to a benzene ring) and a secondary alcohol group attached to the benzene ring. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
-
Reduction of 3-Acetylphenol: : One common method to synthesize ®-3-(1-Hydroxyethyl)phenol involves the reduction of 3-acetylphenol. The reduction can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agents.
-
Asymmetric Reduction: : Another method involves the asymmetric reduction of 3-acetylphenol using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Chiral catalysts such as BINAP-Ru complexes can be used in this process.
Industrial Production Methods
In industrial settings, the production of ®-3-(1-Hydroxyethyl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
化学反应分析
Types of Reactions
-
Oxidation: : ®-3-(1-Hydroxyethyl)phenol can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various alcohols or hydrocarbons. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution: : The phenol group in ®-3-(1-Hydroxyethyl)phenol can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-acetylphenol or quinones.
Reduction: Formation of 3-ethylphenol or other alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
科学研究应用
Chemistry
In chemistry, ®-3-(1-Hydroxyethyl)phenol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in various chemical syntheses.
Biology
In biological research, ®-3-(1-Hydroxyethyl)phenol is studied for its potential antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, and this compound is no exception. It is used in studies investigating the mechanisms of oxidative stress and its impact on cellular functions.
Medicine
In medicine, ®-3-(1-Hydroxyethyl)phenol is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, ®-3-(1-Hydroxyethyl)phenol is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its chiral nature and reactivity make it a valuable component in the production of high-value products.
作用机制
The mechanism of action of ®-3-(1-Hydroxyethyl)phenol primarily involves its antioxidant properties. The phenol group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, reducing their ability to catalyze the formation of reactive oxygen species.
相似化合物的比较
Similar Compounds
(S)-3-(1-Hydroxyethyl)phenol: The enantiomer of ®-3-(1-Hydroxyethyl)phenol, differing only in the spatial arrangement of atoms around the chiral center.
3-Ethylphenol: Lacks the hydroxyl group on the ethyl side chain, resulting in different chemical properties.
4-(1-Hydroxyethyl)phenol: The hydroxyl group is positioned at the para position relative to the ethyl group, leading to different reactivity and applications.
Uniqueness
®-3-(1-Hydroxyethyl)phenol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its antioxidant properties make it valuable in various scientific and industrial applications.
属性
IUPAC Name |
3-[(1R)-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRWHSKVYUZHQ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)
![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)
![2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2961870.png)
![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)
![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)
![8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)
![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)

